Verrucarin A from Myrothecium sp.
Overview
Description
Verrucarin A from Myrothecium sp. is a useful research compound. Its molecular formula is C26H32O9 and its molecular weight is 488.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Verrucarin A from Myrothecium sp. suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Verrucarin A from Myrothecium sp. including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal and Cytostatic Activity
Verrucarin A, a metabolite isolated from Myrothecium species, demonstrates significant antifungal and cytostatic (cell growth inhibiting) properties. Studies have identified it as a neutral, lipophilic compound with considerable potential in inhibiting fungal growth and cell proliferation (Härri et al., 1962).
Bioherbicidal Potential
Research has shown that Verrucarin A has potential applications as a bioherbicide. Myrothecium verrucaria, which produces Verrucarin A, exhibits strong herbicidal activity against certain weed species. Modifications in cultivation methods, like washing spores with water, have been found to reduce the associated risks while retaining its bioherbicidal efficacy (Weaver et al., 2012).
Impact on Agricultural Crops
Studies have investigated the behavior of Myrothecium verrucaria, the producer of Verrucarin A, on agricultural crops like spinach and rocket. It has been observed that the fungus, along with the production of Verrucarin A, can lead to the development of leaf spots on these crops. The study provides insights into the correlation between climatic conditions and the production of Verrucarin A (Siciliano et al., 2017).
Antitumor Activity
Verrucarin A has shown promising results in inhibiting the growth of certain cancer cell lines. For instance, its impact on breast cancer cell lines indicates its potential as a therapeutic agent in cancer treatment. The compound triggers apoptosis (programmed cell death) in cancer cells through mechanisms like ROS-mediated intrinsic apoptosis (Palanivel et al., 2013).
Nematicidal Properties
Research has also highlighted the nematicidal (nematode-killing) properties of Verrucarin A. It's been found effective against certain nematodes, suggesting its potential as an eco-friendly alternative to synthetic nematicides (Nguyen et al., 2018).
Properties
IUPAC Name |
(8R,12S,13R,18E,20Z,24R,26R)-12-hydroxy-5,13-dimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,17,22-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O9/c1-15-7-9-25-13-32-24(30)22(29)16(2)8-10-31-20(27)5-3-4-6-21(28)34-17-12-19(35-18(25)11-15)26(14-33-26)23(17)25/h3-6,11,16-19,22-23,29H,7-10,12-14H2,1-2H3/b5-3+,6-4-/t16-,17-,18?,19?,22+,23?,25-,26-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCZBDLQGVZWEG-PNWCRJGZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(=O)C=CC=CC(=O)OC2CC3C4(C2C5(CCC(=CC5O3)C)COC(=O)C1O)CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCOC(=O)/C=C/C=C\C(=O)O[C@@H]2CC3[C@@]4(C2[C@]5(CCC(=CC5O3)C)COC(=O)[C@H]1O)CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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